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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

An In-Depth Technical Guide to 1-Methyl-1H-
indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 1-Methyl-1H-indazol-4-ol, a key heterocyclic compound with significant
potential in pharmaceutical research and development. This document is intended to serve as
a valuable resource for scientists and researchers engaged in drug discovery and medicinal
chemistry.

Chemical Identity and Physical Properties

1-Methyl-1H-indazol-4-ol, with the CAS number 144528-23-4, is a substituted indazole
derivative. The indazole core is a prevalent scaffold in many biologically active compounds.
The addition of a methyl group at the N1 position and a hydroxyl group at the 4-position
significantly influences its physicochemical characteristics and biological activity.

Table 1: Physical and Chemical Properties of 1-Methyl-1H-indazol-4-ol
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Property Value Source(s)
CAS Number 144528-23-4 [1]12]
Molecular Formula CsHsN20 [1][2]
Molecular Weight 148.16 g/mol [1]
Appearance Not explicitly stated, though

related compounds are solids.
Melting Point No data available
Boiling Point No data available
Solubility No data available
pKa No data available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-Methyl-1H-

indazol-4-ol. While specific spectra for this exact compound are not readily available in the

public domain, data for closely related indazole derivatives provide valuable insights into the

expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¢ H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet

for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the

positions of the methyl and hydroxyl groups.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms

in the molecule, including the carbons of the fused rings and the methyl group.

Researchers can find spectral data for various indazole derivatives, which can aid in the

interpretation of experimentally obtained spectra for 1-Methyl-1H-indazol-4-ol.[3][4][5][6][7][8]

Synthesis and Analysis
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Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Methyl-1H-indazol-4-ol
is not explicitly available in the reviewed literature, general methods for the synthesis of
substituted indazoles can be adapted. A common strategy involves the cyclization of
appropriately substituted hydrazones.

A plausible synthetic workflow for 1-Methyl-1H-indazol-4-ol could be conceptualized as
follows:

Substituted Phenylhydrazine '—>| Cyclization ReactionHMethylated Indazole Intermediate)—»(Hydroxylation or Demethylation 1-Methyl-1H-indazol-4-ol

Click to download full resolution via product page
Figure 1: A generalized synthetic workflow for 1-Methyl-1H-indazol-4-ol.

For related compounds, such as 6-Bromo-1-methyl-1H-indazol-4-amine, a multi-step synthesis
starting from 6-bromo-1H-indazole has been described, involving N-methylation, nitration, and
subsequent reduction.[9] This suggests that functional group interconversion on a pre-formed
methylated indazole ring is a viable synthetic strategy.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of 1-Methyl-1H-
indazol-4-ol. A general protocol would involve:

e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um).

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

o Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

o Flow Rate: Typically 1.0 mL/min.
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o Temperature: Ambient or controlled (e.g., 25-30 °C).

Method development would be required to optimize the separation and quantification of the
target compound and any impurities.

Biological Activity and Signaling Pathways

The indazole scaffold is recognized as a "privileged structure” in medicinal chemistry,
appearing in numerous compounds with diverse biological activities. Indazole derivatives are
particularly prominent as kinase inhibitors.[10][11]

While direct evidence for the biological activity of 1-Methyl-1H-indazol-4-ol is limited in the
available literature, its structural similarity to known kinase inhibitors suggests it may also target
these crucial enzymes. Kinases play a pivotal role in cellular signaling pathways that regulate
cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a
hallmark of cancer and other diseases.

Potential Kinase Inhibition and Signaling Pathway Involvement:

Indazole-based compounds have been shown to inhibit a variety of kinases, including but not
limited to:

o Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for
cancer therapy.[10][11]

o Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are involved in
angiogenesis and tumor growth.

» BCR-ABL: A fusion protein associated with chronic myeloid leukemia (CML).[12]
» PI3K/Akt signaling pathway: A critical pathway in cell survival and proliferation.[13]

The potential interaction of 1-Methyl-1H-indazol-4-ol with a kinase active site can be
visualized as follows:
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Figure 2: Hypothetical binding of 1-Methyl-1H-indazol-4-ol in a kinase active site.

Further experimental validation through kinase screening assays and cell-based studies is
necessary to elucidate the specific biological targets and signaling pathways modulated by 1-
Methyl-1H-indazol-4-ol. The presence of the hydroxyl group offers a potential site for
hydrogen bonding interactions within a kinase active site, which could contribute to its inhibitory
activity.

Safety and Handling

Based on available information, 1-Methyl-1H-indazol-4-ol should be handled with care in a
laboratory setting. The following hazard statements have been associated with this compound:

e H302: Harmful if swallowed.
e H315: Causes skin irritation.
o H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment
(PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this
compound. It should be stored in a cool, dry, and well-ventilated area.[1]

Conclusion
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1-Methyl-1H-indazol-4-ol is a compound of significant interest for researchers in medicinal
chemistry and drug development. Its indazole core suggests potential as a kinase inhibitor, a
class of drugs that has revolutionized cancer therapy. This technical guide has summarized the
available physical, chemical, and safety information for this compound. Further research is
warranted to fully characterize its physical properties, optimize its synthesis, and explore its
biological activity and therapeutic potential in various disease models. The information and
conceptual frameworks provided herein are intended to facilitate these future research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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